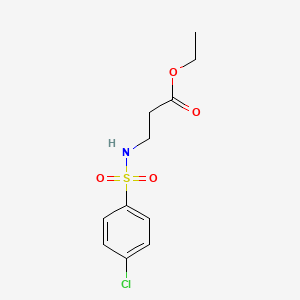

Ethyl 3-((4-chlorophenyl)sulfonamido)propanoate

CAS No.:

Cat. No.: VC19950191

Molecular Formula: C11H14ClNO4S

Molecular Weight: 291.75 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H14ClNO4S |

|---|---|

| Molecular Weight | 291.75 g/mol |

| IUPAC Name | ethyl 3-[(4-chlorophenyl)sulfonylamino]propanoate |

| Standard InChI | InChI=1S/C11H14ClNO4S/c1-2-17-11(14)7-8-13-18(15,16)10-5-3-9(12)4-6-10/h3-6,13H,2,7-8H2,1H3 |

| Standard InChI Key | ZUSSKJYWNNTTFF-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)CCNS(=O)(=O)C1=CC=C(C=C1)Cl |

Introduction

Chemical Identity and Structural Characteristics

Systematic Nomenclature and Molecular Formula

Ethyl 3-((4-chlorophenyl)sulfonamido)propanoate is systematically named according to IUPAC guidelines as follows:

-

IUPAC Name: Ethyl 3-[(4-chlorophenyl)sulfonylamino]propanoate

-

Molecular Formula:

-

Molecular Weight: 301.73 g/mol (calculated from atomic masses)

The structure comprises a propanoate ester () with a sulfonamido group () attached to the central carbon, which is further substituted by a 4-chlorophenyl ring.

Structural Elucidation and Spectroscopic Data

While direct spectroscopic data for this compound are unavailable, analogous compounds provide insight. For example, ethyl 3-((4-methylphenyl)sulfonamido)-3-phenylpropanoate (compound 5 in ) exhibits distinct -NMR signals for diastereotopic methylene protons ( 3.4–4.2 ppm) and aromatic protons ( 7.2–7.6 ppm) . Similarly, the sulfonamido group’s moiety typically appears in -NMR near 125–135 ppm .

Synthetic Methodologies

General Synthesis Strategy

The synthesis of ethyl 3-((4-chlorophenyl)sulfonamido)propanoate likely involves a two-step process:

-

Sulfonamide Formation: Reaction of 4-chlorobenzenesulfonyl chloride with a β-aminopropanoate ester.

-

Esterification: If the carboxylic acid intermediate is formed, esterification with ethanol under acidic conditions.

Sulfonamide Coupling

A procedure adapted from details the synthesis of ethyl 3-((4-methylphenyl)sulfonamido)-3-phenylpropanoate (5). For the target compound, substituting 4-chlorobenzenesulfonyl chloride and β-aminopropanoic acid would yield the intermediate sulfonamide. Key steps include:

-

Reactants: 4-Chlorobenzenesulfonyl chloride (1.2 eq), β-aminopropanoic acid (1 eq), base (e.g., pyridine).

-

Conditions: Stirred in dichloromethane at 0°C for 2 hours, followed by room-temperature stirring overnight .

Esterification

If the carboxylic acid is formed during sulfonamide synthesis, esterification with ethanol can be achieved using:

-

Catalyst: Concentrated (0.1 eq).

-

Conditions: Reflux for 6–8 hours, followed by neutralization and extraction .

Physicochemical Properties

Physical State and Solubility

Based on analogous compounds like ethyl 3-(4-chlorophenyl)propanoate :

-

Physical State: Likely a colorless to pale-yellow liquid or low-melting solid.

-

Density: Estimated (higher than ethyl 3-(4-chlorophenyl)propanoate due to the sulfonamido group) .

-

Boiling Point: Projected (similar to sulfonamide esters in ).

Spectral Characteristics

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume